molecular formula C6H6ClN5 B183983 2-chloro-7-methyl-7H-purin-6-amine CAS No. 5453-10-1

2-chloro-7-methyl-7H-purin-6-amine

Cat. No. B183983
CAS RN: 5453-10-1
M. Wt: 183.6 g/mol
InChI Key: COUCYQIHVPHAEM-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-7H-purin-6-amine is a chemical compound with the molecular formula C₆H₇N₅ and a molecular weight of 149.1533 g/mol . It is also known by other names, including N7-Methyladenine and 6-Amino-7-methylpurine . The compound’s IUPAC Standard InChI is InChI=1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9) .


Physical And Chemical Properties Analysis

  • Melting Point : >300°C (decomposition) .
  • Boiling Point : Approximately 279.76°C (estimated) .
  • Density : Roughly 1.4937 g/cm³ (estimated) .
  • Refractive Index : Estimated to be 1.6110 .

Scientific Research Applications

Synthesis and Tautomerism

  • Synthesis and Tautomerism Studies : These compounds are synthesized from known chloropurines and analyzed for their tautomeric ratios using NMR methods. Significant variations in amino/imino tautomer ratios among different compounds have been observed, revealing crucial insights into their chemical behavior (Roggen & Gundersen, 2008).

Biological Activity

  • Antimycobacterial and Antiprotozoal Activity : Certain analogs of 2-chloro-7-methyl-7H-purin-6-amine demonstrate promising antimycobacterial and antiprotozoal activities. Introduction of specific groups like a methyl group at the 2-position enhances these activities (Roggen et al., 2011).

Chemical Synthesis and Modification

  • Chemical Synthesis and Modification : These compounds are synthesized and modified for various purposes, such as creating radioactively labeled versions for research, which showcases their adaptability in chemical synthesis (Ellsworth et al., 1989).

DNA Repair Enzyme Evaluation

  • DNA Repair Enzyme Evaluation : Derivatives of these compounds are used in evaluating the activity of DNA repair enzymes in tumor tissues, indicating their potential in cancer research (Schirrmacher et al., 2002).

Development of Novel Compounds

  • Development of Novel Compounds : Novel conjugates of these purine derivatives with heterocyclic amines are developed, expanding the scope of medicinal chemistry and offering new avenues for drug discovery (Krasnov et al., 2015).

Cytotoxic Evaluation

  • Cytotoxic Evaluation : Some hybrid purine-quinoline molecules derived from these compounds have shown promising results in cytotoxic studies against cancer cell lines, highlighting their potential in cancer therapy (Kapadiya & Khunt, 2018).

Manufacturing Processes

  • Pharmaceutical Manufacturing Processes : These compounds are also important in developing pharmaceutical manufacturing processes, showcasing their significance in drug production (Shi et al., 2015).

properties

IUPAC Name

2-chloro-7-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-12-2-9-5-3(12)4(8)10-6(7)11-5/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUCYQIHVPHAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=NC(=NC(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280912
Record name 2-Chloro-7-methyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-7-methyl-7H-purin-6-amine

CAS RN

5453-10-1
Record name 5453-10-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-7-methyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PR Gilson, C Tan, KE Jarman, KN Lowes… - Journal of medicinal …, 2017 - ACS Publications
Novel antimalarial therapeutics that target multiple stages of the parasite lifecycle are urgently required to tackle the emerging problem of resistance with current drugs. Here, we …
Number of citations: 48 pubs.acs.org

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